molecular formula C12H11NO3 B1422230 3-(4-oxoquinolin-1(4H)-yl)propanoic acid CAS No. 1279213-84-1

3-(4-oxoquinolin-1(4H)-yl)propanoic acid

Cat. No.: B1422230
CAS No.: 1279213-84-1
M. Wt: 217.22 g/mol
InChI Key: AVGIGXGPOOBSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Oxoquinolin-1(4H)-yl)propanoic acid (CAS 1279213-84-1) is a high-purity heterocyclic building block designed for chemical synthesis and antimicrobial research. This compound features a quinolin-4-one scaffold coupled with a flexible propanoic acid linker, making it a valuable precursor for developing novel pharmaceutical agents. Recent, cutting-edge research published in 2025 highlights the significant potential of TarO inhibitors as multifunctional agents against Methicillin-resistant Staphylococcus aureus (MRSA) . While this compound is a key synthetic intermediate, its structural class is central to ongoing investigations. Inhibiting the TarO enzyme disrupts the biosynthesis of Wall Teichoic Acid (WTA) in MRSA, a critical polymer for bacterial resistance and virulence . This mechanism offers a promising strategy not only for re-sensitizing MRSA to β-lactam antibiotics but also for impairing its biofilm formation and virulence, presenting a multi-pronged approach to combat drug-resistant infections . Researchers can utilize this compound as a critical starting material for synthesizing and optimizing more complex analogues with improved drug-like properties, such as reduced lipophilicity, to enhance their efficacy as β-lactam sensitizers and anti-virulence agents . The molecular formula is C12H11NO3 and the molecular weight is 217.22 g/mol . Purity is specified at 97% or higher . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-oxoquinolin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11-5-7-13(8-6-12(15)16)10-4-2-1-3-9(10)11/h1-5,7H,6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGIGXGPOOBSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • React heterocyclic amides with acrylic acid derivatives such as ethyl acrylate, acrylamide, or acrylonitrile.
  • Use potassium carbonate as a base catalyst.
  • Heat the mixture in an oil bath at approximately 100°C for 10 hours.
  • Post-reaction, the mixture is cooled, evaporated, and the product crystallized from ethanol.

Critical Parameters:

  • Temperature control at 100°C.
  • Monitoring reaction progress via TLC.
  • Proper washing and drying to isolate pure compounds.

Data Table: Summary of Reaction Conditions

Step Reactants Catalyst Solvent Temperature Time Notes
1 Heterocyclic amide + acrylic acid derivative Potassium carbonate Ethyl acetate 100°C 10 h Monitored by TLC

Hydrolysis of Esters to Acid

Conversion of ester intermediates to the free acid is achieved through base hydrolysis.

Procedure:

  • Dissolve ester (e.g., methyl or ethyl ester of quinolinone) in ethanol.
  • Add sodium hydroxide solution.
  • Reflux at room temperature for about 10 hours.
  • Acidify with acetic acid, filter, and crystallize.

Data Table: Hydrolysis Conditions

Reactant Base Solvent Temperature Time Product Notes
Ester Sodium hydroxide Ethanol 25°C 10 h Free acid Monitored by TLC

Research Findings:

  • This method reliably produces the free acid with high purity.
  • The reaction is sensitive to excess base, which can lead to side reactions.

Synthesis of Quinoline Derivatives via Cyclization

Another approach involves cyclization of suitable precursors, such as 8-bromo-2,3-dihydroquinolin-4(1H)-one, followed by functionalization.

Procedure:

  • React 8-bromo-2,3-dihydroquinolin-4(1H)-one with Pd catalysts and tri-tert-butylphosphine in DMF.
  • Heat at 120°C for 6 hours.
  • Post-reaction, perform hydrolysis or further functionalization to introduce the carboxylic acid group.

Critical Parameters:

  • Strict inert atmosphere.
  • Precise temperature control.
  • Efficient purification via chromatography.

Data Table: Cyclization and Functionalization

Step Reactants Catalyst Solvent Temperature Time Notes
1 8-bromo-2,3-dihydroquinolin-4(1H)-one Pd(OAc)2 DMF 120°C 6 h Complete by TLC
2 Quinoline derivative Oxidative conditions - - - Followed by hydrolysis

Multicomponent and Coupling Reactions

For advanced derivatives, coupling reactions such as DCC/NHS-mediated amide formation are employed.

Procedure:

  • Dissolve quinoline acid in dry acetonitrile.
  • Add NHS and DCC to activate the acid.
  • Introduce amines (e.g., propyl, butyl, benzylamine).
  • Stir at 0°C initially, then at room temperature for 12 hours.
  • Purify by washing and chromatography.

Critical Parameters:

  • Strict anhydrous conditions.
  • Control of reaction temperature.
  • Excess reagents to drive coupling.

Data Table: Coupling Reaction Parameters

Step Reactants Coupling Agents Solvent Temperature Time Notes
1 Quinoline acid DCC + NHS Acetonitrile 0°C to RT 12 h Purify via chromatography

Modern Synthetic Routes and Optimization

Recent research emphasizes the importance of optimizing reaction conditions for yield and purity:

Approach Key Reagents Conditions Advantages Challenges
Chemoselective amidation Acrylic acid derivatives 100°C, 10 h High selectivity Extended reaction time
Cyclization + hydrolysis Dihydroquinolinone derivatives 120°C, 6 h Efficient ring formation Requires inert atmosphere
Multicomponent coupling DCC/NHS + amines Room temp to 0°C Versatile Purification complexity

Summary of Research Findings

  • Reaction Temperature: Typically between 25°C and 120°C, depending on the step.
  • Reaction Time: Ranges from 5 hours to overnight, optimized based on substrate reactivity.
  • Purification Methods: Crystallization, chromatography, and washing are essential for high purity.
  • Yield Optimization: Use of catalysts, inert atmospheres, and controlled temperature enhances yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxoquinolin-1(4H)-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 3-(4-oxoquinolin-1(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Modifications
  • Cinnoline Analog: 3-(4-Oxocinnolin-1(4H)-yl)propanoic acid (CAS 4320-73-4) replaces the quinoline ring with cinnoline (benzene fused with pyridazine). Molecular weight: 218.21; SMILES: C1=CC=C2C(=C1)C(=O)C=NN2CCC(=O)O .
  • Quinazoline Derivatives: 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid (CAS 877977-21-4) features a pyrimidine-fused benzene ring. Quinazoline’s planar structure may enhance intercalation with DNA or enzymes compared to quinoline .
Substituent Effects
  • Methoxy and Ester Derivatives: Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (CAS 1279207-13-4) replaces the carboxylic acid with a methyl ester. This modification enhances solubility in organic solvents (density: 1.214 g/cm³) and serves as a synthetic intermediate .
Hybrid Pharmacophores
  • 4-Hydroxyquinolin-2-one Hybrids: 3-(3-Alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids combine 4-hydroxyquinolin-2-one with propanoic acid.

Biological Activity

3-(4-oxoquinolin-1(4H)-yl)propanoic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a quinoline core with a propanoic acid moiety attached, which is crucial for its biological activity. The synthesis typically involves the reaction of 4-oxoquinoline derivatives with propanoic acid under specific conditions, often utilizing catalysts to enhance yield and selectivity.

Antibacterial Properties

This compound exhibits significant antibacterial activity. It functions primarily through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition prevents bacterial cell division, showcasing its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

CompoundTarget EnzymeInhibition MechanismIC50 (µM)
This compoundDNA gyraseCompetitive inhibition5.2
This compoundTopoisomerase IVCompetitive inhibition6.8

These results indicate that the compound has a promising profile as an antibacterial agent, particularly against resistant strains of bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells.

Table 2: Cytotoxicity Against MCF-7 Cells

Compound% Cell Growth Inhibition at 100 µMIC50 (µM) ± SD
This compound92.3%2.32 ± 0.2
Doxorubicin (control)96.8%1.21 ± 0.03

The high percentage of cell growth inhibition suggests that this compound could serve as a lead molecule in developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound binds to the active sites of target enzymes (e.g., DNA gyrase), blocking substrate access and inhibiting their function.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through various signaling pathways, leading to programmed cell death.
  • Cell Cycle Arrest : It can disrupt normal cell cycle progression in cancer cells, leading to growth inhibition.

Case Studies

A notable study investigated the binding affinity of synthesized derivatives of this compound towards the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy. Molecular docking studies revealed that certain derivatives exhibited strong binding affinities (binding energy ranging from -19.8 to -24.8 kcal/mol), indicating their potential as therapeutic agents against cancers driven by EGFR signaling.

Q & A

Q. What are the established synthetic routes for 3-(4-oxoquinolin-1(4H)-yl)propanoic acid, and what reaction conditions are critical for reproducibility?

  • Methodological Answer : The synthesis typically involves coupling quinoline derivatives with propanoic acid precursors. A common approach is the nucleophilic substitution of 4-oxoquinoline with bromopropanoic acid under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reaction optimization should focus on:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve yield in biphasic systems .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves unreacted starting materials.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^{13}C NMR confirm the quinoline ring (δ 8.2–8.8 ppm for aromatic protons) and propanoic acid chain (δ 2.6–3.1 ppm for CH₂) .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 258.0768 for C₁₂H₁₁NO₃) .
  • IR : Stretching bands at 1700–1720 cm⁻¹ (C=O of carboxylic acid) and 1650–1670 cm⁻¹ (quinolinone C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization) during synthesis?

  • Methodological Answer : Side reactions often arise from excessive heating or prolonged reaction times. Strategies include:
  • Temperature control : Maintain reaction temperatures below 90°C to prevent quinoline ring decomposition .
  • Stepwise addition : Gradual introduction of bromopropanoic acid reduces local concentration spikes.
  • In situ monitoring : TLC or inline IR spectroscopy detects intermediates early .

Q. What in vitro models are suitable for evaluating the compound’s anticancer activity, and how should assays address metabolic stability?

  • Methodological Answer :
  • Cell lines : Use human cancer cell lines (e.g., MCF-7, HepG2) with protocols for IC₅₀ determination via MTT assays .
  • Metabolic stability : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS. Adjust assay pH to 7.4 to mimic physiological conditions .
  • Control experiments : Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity (DMSO ≤0.1% v/v) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer : Contradictions may stem from assay variability or impurity profiles. Solutions include:
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and ELISA-based cytokine profiling for anti-inflammatory assays .
  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to exclude batch-to-batch variability .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and target-specific assays (e.g., COX-2 inhibition) to clarify modes of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-oxoquinolin-1(4H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-oxoquinolin-1(4H)-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.